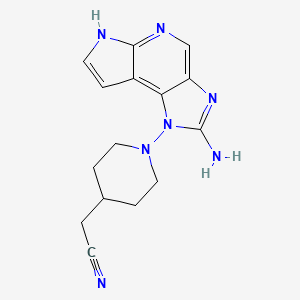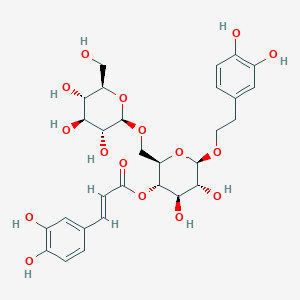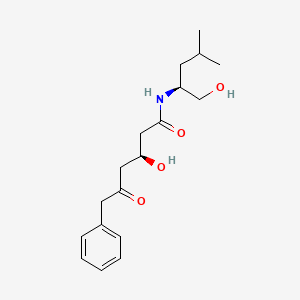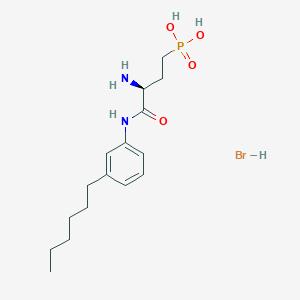
Apoptosis inducer 13
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Apoptosis Inducer 13 is a synthetic compound designed to trigger programmed cell death, known as apoptosis, in targeted cells. This compound is particularly significant in cancer research and therapy, as it can selectively induce apoptosis in cancer cells, thereby inhibiting tumor growth and progression.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Apoptosis Inducer 13 typically involves multi-step organic synthesis. The process begins with the preparation of key intermediates, followed by their sequential coupling and functionalization. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the stability of reactive intermediates.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to maximize yield and purity. Advanced techniques like continuous flow synthesis and automated reactors are often employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions: Apoptosis Inducer 13 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form reactive oxygen species, which contribute to its apoptotic activity.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s activity and stability.
Substitution: Substitution reactions can introduce different functional groups, enhancing the compound’s specificity and potency.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.
Reduction: Sodium borohydride or other reducing agents in an appropriate solvent.
Substitution: Halogenated reagents or nucleophiles in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions are typically derivatives of this compound with modified functional groups, which can exhibit varying degrees of apoptotic activity.
Applications De Recherche Scientifique
Apoptosis Inducer 13 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in cell biology to investigate the pathways and mechanisms of apoptosis.
Medicine: Utilized in preclinical studies to evaluate its potential as an anticancer agent.
Industry: Applied in the development of new therapeutic agents and drug delivery systems.
Mécanisme D'action
Apoptosis Inducer 13 exerts its effects by activating specific molecular pathways that lead to apoptosis. The compound targets key proteins involved in the apoptotic process, such as caspases and B-cell lymphoma 2 family proteins. By binding to these targets, this compound disrupts the balance between pro-apoptotic and anti-apoptotic signals, ultimately triggering cell death.
Comparaison Avec Des Composés Similaires
Apoptosis Inducer 1: Another synthetic compound with similar apoptotic activity but different molecular targets.
Apoptosis Inducer 2: Known for its high specificity towards certain cancer cell types.
Apoptosis Inducer 3: Exhibits a broader range of activity but with lower potency compared to Apoptosis Inducer 13.
Uniqueness: this compound is unique due to its high potency and selectivity towards cancer cells, making it a promising candidate for targeted cancer therapy. Its ability to induce apoptosis through multiple pathways also sets it apart from other similar compounds.
Propriétés
Formule moléculaire |
C60H59ClF6N8O4PRu |
|---|---|
Poids moléculaire |
1237.6 g/mol |
Nom IUPAC |
carbanide;chlororuthenium(2+);22,32-dibutyl-27,27-diphenyl-3,9,12,18,22,26,28,32-octazanonacyclo[18.13.2.02,19.04,17.05,10.011,16.024,35.025,29.030,34]pentatriaconta-1(34),2,4,6,8,10,12,14,16,19,24(35),25,29-tridecaene-21,23,31,33-tetrone;(5S,6R)-1,2,3,4,5,6-hexamethylcyclohexa-1,3-diene;hexafluorophosphate |
InChI |
InChI=1S/C47H36N8O4.C12H20.CH3.ClH.F6P.Ru/c1-3-5-23-54-43(56)31-29-30-32(40-39(31)50-37-27-19-13-21-48-35(27)36-28(38(37)51-40)20-14-22-49-36)44(57)55(24-6-4-2)46(59)34(30)42-41(33(29)45(54)58)52-47(53-42,25-15-9-7-10-16-25)26-17-11-8-12-18-26;1-7-8(2)10(4)12(6)11(5)9(7)3;;;1-7(2,3,4,5)6;/h7-22,50,53H,3-6,23-24H2,1-2H3;7-8H,1-6H3;1H3;1H;;/q;;-1;;-1;+3/p-1/t;7-,8+;;;; |
Clé InChI |
QJPNVLXAJQKDSW-ZMCUFYFBSA-M |
SMILES isomérique |
[CH3-].CCCCN1C(=O)C2=C3C4=C(C5=NC(NC5=C3C1=O)(C6=CC=CC=C6)C7=CC=CC=C7)C(=O)N(C(=O)C4=C8C2=NC9=C1C=CC=NC1=C1C(=C9N8)C=CC=N1)CCCC.C[C@@H]1[C@@H](C(=C(C(=C1C)C)C)C)C.F[P-](F)(F)(F)(F)F.Cl[Ru+2] |
SMILES canonique |
[CH3-].CCCCN1C(=O)C2=C3C4=C(C5=NC(NC5=C3C1=O)(C6=CC=CC=C6)C7=CC=CC=C7)C(=O)N(C(=O)C4=C8C2=NC9=C1C=CC=NC1=C1C(=C9N8)C=CC=N1)CCCC.CC1C(C(=C(C(=C1C)C)C)C)C.F[P-](F)(F)(F)(F)F.Cl[Ru+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(E)-[4-[2-(4-ethylanilino)-2-oxoethoxy]-3-methoxyphenyl]methylideneamino]-2-(4-methoxyphenyl)quinoline-4-carboxamide](/img/structure/B15137778.png)

![[(1S,2R,3R,4R,5S,6S,8R,9R,10R,13S,16S,17R,18R)-11-ethyl-5,8-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B15137784.png)

![5-[[4-[(2-amino-7H-purin-6-yl)oxymethyl]phenyl]methylamino]-5-oxopentanoic acid;hydrochloride](/img/structure/B15137794.png)

![[(1S,2R,5R,6S)-5-benzoyloxy-2-chloro-1,6-dihydroxycyclohex-3-en-1-yl]methyl benzoate](/img/structure/B15137805.png)
amino]-4-(113C)methyl(1,2,3,4,5-13C5)pentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B15137819.png)





